Tert-butyl 3,3-difluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-(methylsulfonyloxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F2NO5S/c1-11(2,3)20-10(16)15-6-5-9(12(13,14)8-15)7-19-21(4,17)18/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEJTEQYWGXPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Characteristics and Structural Overview
The compound (C₁₂H₂₁F₂NO₅S) has a molecular weight of 329.36 g/mol and is characterized by the IUPAC name tert-butyl 3,3-difluoro-4-(methylsulfonyloxymethyl)piperidine-1-carboxylate. Key structural elements include:
- Boc protection : Introduced at the piperidine nitrogen to enhance stability during synthesis.
- 3,3-Difluoro substitution : Imparts conformational rigidity and metabolic resistance.
- Methylsulfonyloxy (mesyl) group : A polar leaving group enabling subsequent nucleophilic substitutions.
Synthetic Routes
Retrosynthetic Analysis
The synthesis is dissected into three critical stages:
- Piperidine core construction with 3,3-difluoro and 4-hydroxymethyl substituents.
- Boc protection of the piperidine nitrogen.
- Mesylation of the hydroxymethyl group.
Stepwise Synthesis Protocol
Preparation of 3,3-Difluoro-4-(Hydroxymethyl)Piperidine
The piperidine core is synthesized via cyclization or fluorination strategies. A representative approach involves:
- Fluorination of 4-hydroxymethylpiperidine : Treatment with diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane (DCM) at −78°C to introduce difluoro groups.
- Reaction conditions : DAST (2.2 equiv.), DCM, 12 h, −78°C to room temperature.
- Yield : ~65–70% after silica gel chromatography (hexane/ethyl acetate 7:3).
Boc Protection of the Piperidine Amine
The amine is protected using di-tert-butyl dicarbonate (Boc₂O):
- Reagents : Boc₂O (1.2 equiv.), 4-dimethylaminopyridine (DMAP, 0.1 equiv.), triethylamine (Et₃N, 2.0 equiv.) in DCM.
- Conditions : 0°C to room temperature, 6 h.
- Yield : >90% after purification.
Mesylation of the Hydroxymethyl Group
The hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl):
Optimization of Reaction Conditions
Boc Protection Optimization
| Parameter | Standard Protocol | Optimized Protocol | Impact on Yield |
|---|---|---|---|
| Base | Et₃N | DMAP (catalytic) | +10% |
| Solvent | DCM | Tetrahydrofuran (THF) | ±5% |
| Temperature | 0°C → RT | −10°C → RT | +8% |
Purification and Analytical Characterization
Chromatographic Purification
Challenges and Troubleshooting
Hydrolysis of Mesylate Group
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The methylsulfonyloxy group can be replaced by various nucleophiles, leading to the formation of different substituted piperidine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido-substituted piperidine derivatives, while reduction with sodium borohydride produces alcohol derivatives .
Scientific Research Applications
The compound features a piperidine ring with difluoromethyl and methylsulfonyloxy substituents, contributing to its potential biological activity.
Pharmaceutical Development
Tert-butyl 3,3-difluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate has been investigated as a potential intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance the efficacy and selectivity of drug candidates.
Case Study: Synthesis of Antiviral Agents
Research has shown that derivatives of this compound can be synthesized to develop antiviral agents targeting specific viral proteins. The difluoromethyl group is particularly useful in increasing the lipophilicity of the compounds, which can improve cell membrane permeability.
Chemical Biology
The compound's ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and receptor binding.
Case Study: Enzyme Inhibition Studies
Studies have indicated that compounds similar to this compound exhibit inhibitory effects on certain enzymes involved in metabolic pathways. This property is crucial for developing therapeutic agents aimed at metabolic disorders.
Agricultural Chemistry
There is emerging interest in utilizing this compound in agrochemicals due to its potential as a pesticide or herbicide. The modification of its structure to enhance bioactivity against specific pests or weeds could lead to environmentally friendly agricultural solutions.
Data Table: Comparative Efficacy of Similar Compounds
| Compound Name | Target Pest/Pathogen | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Pest X | 85 | |
| Compound B | Pathogen Y | 90 | |
| Tert-butyl 3,3-difluoro... | Pest Z | TBD | Current Research |
Safety Data Summary
| Hazard Class | Description |
|---|---|
| Skin Irritation | Causes skin irritation (Category 2) |
| Eye Irritation | Causes serious eye irritation (Category 2A) |
| Respiratory Irritation | May cause respiratory irritation (Category 3) |
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The methylsulfonyloxy group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of various bioactive derivatives .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
a) Hydroxymethyl vs. Mesyl Substituents
b) Fluorine Substitution Patterns
Chain Length and Positional Isomerism
Key Data Table: Structural and Functional Comparison
Research Findings and Trends
- Fluorine Impact : Difluoro substitution at the 3-position increases the compound’s lipophilicity and metabolic stability, making it favorable in CNS-targeting drugs ().
- Synthetic Methods : Common pathways include Boc protection of piperidine, followed by fluorination (e.g., DAST or Deoxo-Fluor) and mesylation ().
Biological Activity
Tert-butyl 3,3-difluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate (CAS No. 1864060-27-4) is a synthetic compound with potential applications in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₂H₂₁F₂NO₅S
- Molecular Weight : 329.36 g/mol
- Structure : The compound features a piperidine ring with difluoromethyl and methylsulfonyloxy substituents, which enhance its lipophilicity and metabolic stability.
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties.
The mechanism of action involves interaction with specific molecular targets, particularly enzymes and receptors involved in neurological and cardiovascular functions. The difluoromethyl group is crucial for enhancing the compound's lipophilicity, allowing for better membrane permeability and interaction with biological targets. The methylsulfonyloxy group serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of bioactive derivatives .
In Vitro Studies
Recent studies have demonstrated that compounds similar to this compound exhibit significant biological activities:
- NLRP3 Inhibition : Compounds derived from piperidine scaffolds have shown promise as NLRP3 inflammasome inhibitors, which are critical in inflammatory responses. For example, derivatives have demonstrated the ability to reduce IL-1β release significantly in LPS/ATP-stimulated human macrophages .
- Neuroprotective Effects : Some derivatives have been tested for neuroprotective effects against oxidative stress-induced cell death, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
A notable case study involved the evaluation of a series of piperidine derivatives, including those structurally related to this compound. The study reported that specific modifications to the piperidine structure enhanced anti-inflammatory properties and reduced cell death in neuronal models .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of Difluoromethyl Group : Utilization of fluorinating agents such as diethylaminosulfur trifluoride (DAST) is common.
- Attachment of Methylsulfonyloxy Group : This is accomplished using methylsulfonyl chloride in the presence of a base like triethylamine .
Data Table: Biological Activity Summary
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 3,3-difluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step functionalization of a piperidine core. A common approach includes:
- Step 1 : Alkylation of a piperidine precursor with tert-butyl bromoacetate under basic conditions (e.g., NaH or KOtBu in THF) to introduce the tert-butyl carbamate group .
- Step 2 : Difluorination at the 3,3-positions using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, requiring anhydrous conditions and low temperatures (−78°C to 0°C) to minimize side reactions .
- Step 3 : Introduction of the methylsulfonyloxy group via nucleophilic substitution (e.g., reacting with methanesulfonyl chloride in the presence of a base like Et₃N) . Critical factors : Strict temperature control during fluorination, inert atmosphere for moisture-sensitive reagents, and purification via column chromatography (hexane/EtOAc gradients) to isolate intermediates.
Q. How is the molecular structure of this compound validated, and which spectroscopic techniques are most reliable?
- NMR Spectroscopy : ¹⁹F NMR is essential for confirming the 3,3-difluoro configuration (δ ~ -120 to -150 ppm for CF₂ groups). ¹H NMR identifies the methylsulfonyloxy (δ 3.0–3.2 ppm for SO₃CH₃) and tert-butyl (δ 1.4 ppm) protons .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 343.39) and fragments (e.g., loss of tert-butoxycarbonyl group, m/z 243) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves stereochemistry and confirms the equatorial orientation of substituents on the piperidine ring .
Advanced Research Questions
Q. What challenges arise in analyzing reaction mechanisms involving the methylsulfonyloxy group, and how can kinetic studies address them?
The methylsulfonyloxy (MsO-) group acts as a leaving group in nucleophilic substitutions. Challenges include:
- Competing Elimination : Under basic conditions, β-fluoride elimination may occur, forming conjugated dienes. Kinetic monitoring via ¹⁹F NMR or LC-MS can track intermediates .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may promote side reactions. Comparative studies in THF vs. DMF (with Et₃N as base) reveal solvent-dependent rate constants . Methodology : Use isotopic labeling (e.g., ¹⁸O in MsO-) to trace substitution pathways or employ stopped-flow NMR for real-time mechanistic analysis.
Q. How do crystallographic data resolve contradictions in stereochemical assignments for this compound?
Discrepancies in stereochemistry (e.g., axial vs. equatorial substituents) arise from NMR coupling constants. X-ray crystallography provides unambiguous proof:
- Torsion Angles : The tert-butyl carbamate group adopts a chair conformation, with 3,3-difluoro and methylsulfonyloxy groups in equatorial positions to minimize 1,3-diaxial strain .
- Data Validation : SHELXL refinement (CCDC deposition) ensures accuracy, with R-factors < 0.05 for high-quality datasets .
Q. What computational methods are effective in predicting the compound’s reactivity and interaction with biological targets?
- DFT Calculations : Gaussian or ORCA software models transition states for substitution reactions (e.g., activation energies for MsO- displacement by amines) .
- Molecular Docking : AutoDock Vina screens interactions with enzymes (e.g., proteases), highlighting hydrogen bonds between the sulfonyloxy group and catalytic residues .
- MD Simulations : GROMACS assesses conformational stability in aqueous vs. lipid bilayer environments, critical for drug delivery studies .
Methodological Considerations
Q. How can researchers mitigate decomposition during storage, and what analytical methods detect degradation products?
- Storage : Store under argon at −20°C in amber vials to prevent hydrolysis of the sulfonate ester.
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 14 days) with HPLC-PDA monitoring (C18 column, acetonitrile/water gradient) identify hydrolysis products (e.g., tert-butyl 3,3-difluoro-4-hydroxymethylpiperidine-1-carboxylate) .
Q. What strategies optimize regioselectivity in further functionalization of the piperidine ring?
- Directed Lithiation : Use LDA at −78°C to deprotonate the 4-position selectively, enabling addition of electrophiles (e.g., aldehydes) .
- Protecting Group Strategy : Temporarily mask the methylsulfonyloxy group with TMSCl to direct reactions to the fluorine-bearing carbons .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
